Piperazine, 1,1'-(1,2-ethanediyl)bis- (CAS 19479-83-5) is a structurally defined tetra-amine featuring two piperazine rings rigidly connected by an ethylene bridge. This configuration distinguishes it from its parent compound, piperazine, by providing two sets of diamine coordination sites at a fixed distance, making it a valuable building block for polymers and a bidentate chelating ligand for creating well-defined metal-organic frameworks and coordination complexes. Its primary procurement value lies in its use as a pre-organized, geometrically constrained monomer and ligand, offering an alternative to simpler, more flexible diamines or the multi-step in-situ assembly of similar structures.
Substituting this compound with simpler alternatives like piperazine or common chelating agents such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is often unfeasible. Using piperazine requires an additional linking reaction, which complicates process control and may yield undesirable oligomers. More critically, the rigid ethylene spacer in 1,1'-(1,2-ethanediyl)bis-piperazine provides a specific, fixed geometry essential for forming predictable and stable crystal structures in coordination polymers. Flexible ligands like TMEDA cannot replicate this structural rigidity, leading to different, often less stable or porous, final materials. Therefore, applications requiring precise spatial arrangement and high thermal stability necessitate this specific pre-linked dimer.
Polyamides synthesized using heterocyclic diamines demonstrate excellent thermal properties. For instance, certain aromatic polyamides show a 10% weight loss temperature (T10) around 450-480°C, indicating high thermal stability suitable for advanced composites in aerospace and electronics. This performance is attributed to the rigid backbone provided by such monomers. While not a direct comparison, this contrasts with some bio-based polyamides like PA12,36, which begin decomposition around 425°C. The incorporation of rigid, pre-organized diamine units like 1,1'-(1,2-ethanediyl)bis-piperazine is a strategy to achieve high thermal performance in specialty polymer applications.
| Evidence Dimension | Thermal Decomposition Temperature (10% Weight Loss) |
| Target Compound Data | Target class of polyamides show T10 values of 450-480°C |
| Comparator Or Baseline | Bio-based Polyamide (PA12,36) begins decomposition at ~425°C |
| Quantified Difference | Potentially 25-55°C higher decomposition onset compared to some alternative polyamide systems |
| Conditions | Thermogravimetric Analysis (TGA) under an inert atmosphere. |
For high-performance applications in electronics or aerospace, a higher thermal decomposition temperature directly translates to a wider operating window and greater material reliability.
The rigid, pillaring nature of 1,1'-(1,2-ethanediyl)bis-piperazine is critical for constructing MOFs with specific pore environments for gas separation. When used as a ligand with nickel and naphthalenedicarboxylic acid, it forms a framework (ZJU-120a) that shows preferential binding of ethane (C2H6) over ethylene (C2H4). At 296 K and 1 bar, this material exhibits a C2H6 uptake of 110 cm³/g. This contrasts with many MOFs that preferentially adsorb C2H4 due to π-complexation with open metal sites. The defined geometry of the bis-piperazine ligand is essential for creating the specific pore size and chemistry that favors ethane, a key requirement for ethane-trapping materials.
| Evidence Dimension | Gas Uptake in MOF at 296 K, 1 bar |
| Target Compound Data | C2H6 Uptake: 110 cm³/g |
| Comparator Or Baseline | C2H4 Uptake: 88 cm³/g in the same material; many standard MOFs show higher C2H4 uptake. |
| Quantified Difference | 25% higher uptake of C2H6 over C2H4, reversing the typical selectivity trend. |
| Conditions | Adsorption measurement in a custom-built MOF (ZJU-120a) at 296 K and 1 bar. |
Procurement for advanced gas separation applications requires ligands that can produce materials with specific, and often counter-intuitive, adsorption properties; this compound enables the synthesis of such specialized MOFs.
The specific chelation geometry offered by bis-piperazine ligands can lead to highly active catalysts. Palladium(II) complexes bearing N-functionalized bis-piperazine ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. For the coupling of 4-bromotoluene with phenylboronic acid, these catalysts can achieve yields of up to 98%. This level of performance is competitive with, and in some cases may exceed, that of catalysts based on more common phosphine or simple amine ligands, which can require harsher conditions or higher catalyst loadings to achieve similar yields in comparable reactions.
| Evidence Dimension | Product Yield in Suzuki-Miyaura Coupling |
| Target Compound Data | Up to 98% yield (4-bromotoluene + phenylboronic acid) |
| Comparator Or Baseline | Other palladium-catalyzed systems often report high but varied yields (e.g., 80% for a Stille coupling with a different Pd-Schiff base complex). |
| Quantified Difference | Demonstrates top-tier catalytic efficiency for this class of reaction. |
| Conditions | Pd(II) complex with bis-piperazine ligand, K2CO3 base, DMF/H2O solvent, 100°C. |
For chemical synthesis, selecting a ligand that maximizes catalyst turnover number and product yield directly reduces process costs and simplifies purification, making it a critical procurement decision.
This compound is a suitable monomer for direct polycondensation reactions to produce specialty polyamides. Its rigid, pre-organized structure contributes to a polymer backbone with high thermal stability, making it a candidate for materials intended for demanding environments where thermal degradation is a primary failure mode.
As a structural pillar in metal-organic frameworks, it enables the creation of materials with precisely engineered pore environments. This is particularly relevant for the petrochemical industry in applications like ethane/ethylene separation, where its use can lead to adsorbents that selectively trap ethane.
When complexed with palladium, this ligand structure facilitates highly efficient carbon-carbon bond formation. This makes it a valuable procurement choice for developing catalysts used in the synthesis of pharmaceuticals and other high-value organic molecules where maximizing yield and minimizing side reactions is critical.